2-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid
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Overview
Description
2-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable pyridine derivative in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid include:
- 5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid
- Thiazolo[3,2-a]pyrimidine derivatives
- Thiazolo[3,2-b]triazole derivatives .
Uniqueness
The uniqueness of this compound lies in its iodine substitution, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C8H4INO3S |
---|---|
Molecular Weight |
321.09 g/mol |
IUPAC Name |
2-iodo-5-oxo-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H4INO3S/c9-7-6(8(12)13)10-4(11)2-1-3-5(10)14-7/h1-3H,(H,12,13) |
InChI Key |
YRJMDAQOQBUVHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C(=C1)SC(=C2C(=O)O)I |
Origin of Product |
United States |
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